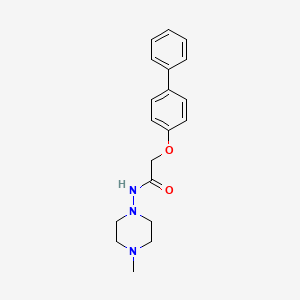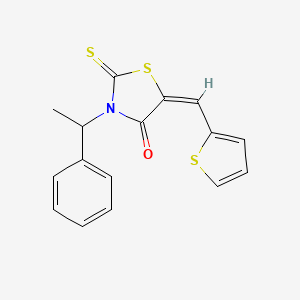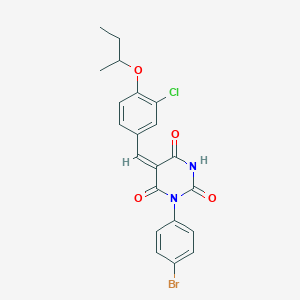![molecular formula C19H17N3O2 B5396794 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide, also known as MPAPOB, is a chemical compound that has been studied for its potential therapeutic applications. This compound is synthesized through a series of chemical reactions and has been found to have various biochemical and physiological effects on the body. In
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is not fully understood. However, studies have suggested that 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been found to have other biochemical and physiological effects on the body. Studies have shown that 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. Additionally, 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been found to have anti-angiogenic activity, which means that it can inhibit the growth of blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments is that it has been found to have low toxicity in normal cells. This means that it may have fewer side effects than other anti-cancer drugs. However, one limitation of using 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments is that it is not very soluble in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide. One area of research could be to further investigate its mechanism of action and how it interacts with specific enzymes involved in cancer cell proliferation and survival. Additionally, more studies could be done to determine the optimal dosage and administration of 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide for maximum anti-tumor activity. Finally, studies could be done to investigate the potential use of 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in combination with other anti-cancer drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is a chemical compound that has been studied for its potential therapeutic applications in the treatment of cancer. It is synthesized through a series of chemical reactions and has been found to have anti-tumor activity and other biochemical and physiological effects on the body. While there are advantages and limitations to using 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments, there are several future directions for research that could lead to further understanding of its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide involves several chemical reactions. The starting material for the synthesis is 2-methylbenzoic acid, which is reacted with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 4-aminophenol to form 2-methyl-N-(4-hydroxyphenyl)benzamide. This compound is then reacted with 6-methyl-3-pyridazinol to form 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-5-3-4-6-17(13)19(23)20-15-8-10-16(11-9-15)24-18-12-7-14(2)21-22-18/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFPUDPANWOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5396712.png)
![6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5396717.png)

![2-[(4-methoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5396733.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5396737.png)
![4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B5396750.png)
![N-[2-(methylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5396753.png)


![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)



![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)